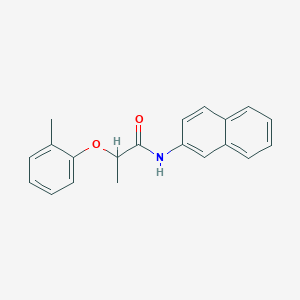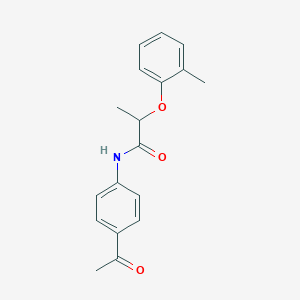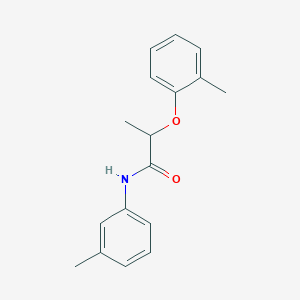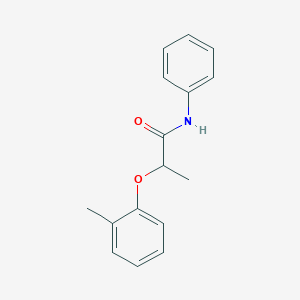
N-(3-methylphenyl)-4-(pentanoylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-4-(pentanoylamino)benzamide, also known as MPB or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.
作用机制
The mechanism of action of N-(3-methylphenyl)-4-(pentanoylamino)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and inflammation. This compound has also been found to activate certain signaling pathways in cells, leading to a reduction in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in cell growth. This compound has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the primary advantages of using N-(3-methylphenyl)-4-(pentanoylamino)benzamide in laboratory experiments is its relatively low cost and easy synthesis method. This compound has also been found to have a high degree of stability, making it a reliable compound for use in experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on N-(3-methylphenyl)-4-(pentanoylamino)benzamide. One area of interest is its potential use in combination with other compounds for the treatment of cancer and other diseases. This compound has also been found to have potential as a drug delivery system, with the ability to target specific cells and tissues. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for use in various fields of scientific research. Its easy synthesis method, stability, and potential applications in cancer research, inflammation, diabetes, and neurodegenerative diseases make it a promising compound for future research. While there are limitations to using this compound in laboratory experiments, its potential benefits make it a worthwhile area of study for researchers.
合成方法
N-(3-methylphenyl)-4-(pentanoylamino)benzamide is synthesized through the reaction of 3-methylbenzoic acid with pentanoyl chloride in the presence of sodium hydroxide. The resulting product is then treated with ammonia to obtain this compound. The synthesis method is relatively simple and cost-effective, making it a popular method for producing this compound in the laboratory.
科学研究应用
N-(3-methylphenyl)-4-(pentanoylamino)benzamide has been widely studied for its potential use in various fields of scientific research. One of its primary applications is in cancer research, where it has been found to inhibit the growth of cancer cells. This compound has also been studied for its potential use in treating inflammation, diabetes, and neurodegenerative diseases.
属性
分子式 |
C19H22N2O2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
N-(3-methylphenyl)-4-(pentanoylamino)benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-4-8-18(22)20-16-11-9-15(10-12-16)19(23)21-17-7-5-6-14(2)13-17/h5-7,9-13H,3-4,8H2,1-2H3,(H,20,22)(H,21,23) |
InChI 键 |
VEMYAKAAROZMSI-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
规范 SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



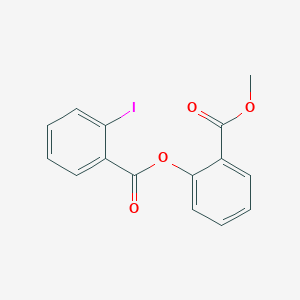
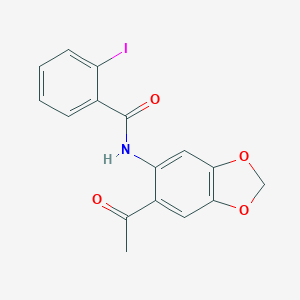

![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B310033.png)
![N-[4-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B310035.png)
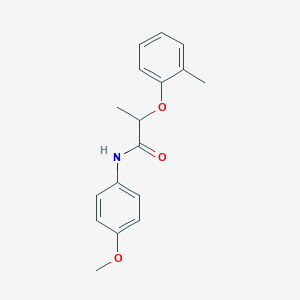
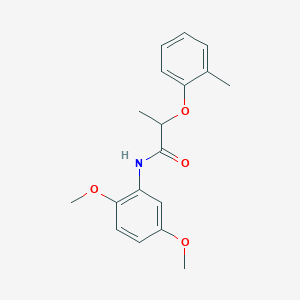
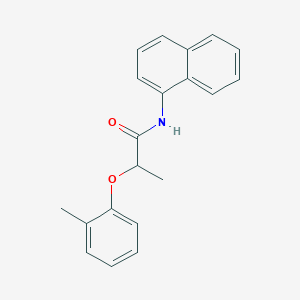
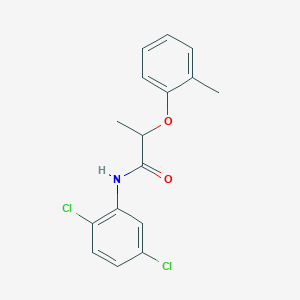
![N-[4-(diethylamino)-2-methylphenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B310042.png)
